molecular formula C15H14O4 B14222628 4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one CAS No. 819814-18-1

4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one

Cat. No.: B14222628
CAS No.: 819814-18-1
M. Wt: 258.27 g/mol
InChI Key: UGXSKVMFCNXTFE-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes furan rings and a methoxy group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan derivatives can be subjected to cyclization reactions using catalysts and specific reaction conditions to form the desired cyclopentene ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The furan rings and methoxy group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism by which 4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and methoxy group can participate in binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Shares the furan ring structure but differs in functional groups.

    (4-Fluorophenyl)(furan-2-yl)methanol: Contains a furan ring and a fluorophenyl group, differing in overall structure.

    Furan-2-acetic acid methyl ester: Another furan derivative with distinct functional groups.

Uniqueness

4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one is unique due to its combination of furan rings, methoxy group, and cyclopentene ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

819814-18-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(furan-2-yl)-3-(furan-2-ylmethyl)-2-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C15H14O4/c1-17-15-12(8-10-4-2-6-18-10)11(9-13(15)16)14-5-3-7-19-14/h2-7,11H,8-9H2,1H3

InChI Key

UGXSKVMFCNXTFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(CC1=O)C2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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